

Spectroscopic and Synthetic Profile of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3)

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Compound of Interest

Compound Name: *Dimethylbenzylcarbinyl acetate*

Cat. No.: *B085794*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3), a compound of interest in various chemical and pharmaceutical applications. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental methodologies, and a visualization of its synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Dimethyl Benzyl Carbinyl Acetate, presented in a structured format for clarity and comparative analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Dimethyl Benzyl Carbinyl Acetate reveals a distinct fragmentation pattern. The major fragments are tabulated below.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
43.0	99.99	$[\text{CH}_3\text{CO}]^+$ (Acetyl cation)
91.0	27.14	$[\text{C}_7\text{H}_7]^+$ (Tropylium cation)
59.0	23.90	$[\text{C}_3\text{H}_7\text{O}]^+$
132.0	22.32	$[\text{M} - \text{CH}_3\text{COOH}]^+$ (Loss of acetic acid)
117.0	7.95	$[\text{M} - \text{CH}_3\text{COOH} - \text{CH}_3]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed quantitative peak lists for ^1H and ^{13}C NMR are not readily available in public databases. However, spectra are available for review from various sources.

- ^1H NMR: A proton NMR spectrum for Dimethyl Benzyl Carbinyl Acetate is available at ChemicalBook.[\[2\]](#) Based on the structure, the spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the gem-dimethyl protons, and the acetyl methyl protons.
- ^{13}C NMR: A carbon-13 NMR spectrum is available for viewing on PubChem.[\[1\]](#) The spectrum would be expected to show distinct signals for the carbonyl carbon of the acetate group, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the phenyl ring, the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

Tabulated peak data for the infrared spectrum of Dimethyl Benzyl Carbinyl Acetate is not available in public repositories. However, FTIR spectra, including those obtained via capillary cell (neat) and Attenuated Total Reflectance (ATR), are accessible through PubChem.[\[1\]](#) Key expected absorption bands would include:

- Strong C=O stretching vibration for the ester functional group.
- C-O stretching vibrations.

- Sp^2 C-H stretching for the aromatic ring.
- Sp^3 C-H stretching for the alkyl groups.
- Aromatic C=C bending vibrations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to a liquid sample like Dimethyl Benzyl Carbinyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of Dimethyl Benzyl Carbinyl Acetate is dissolved in a deuterated solvent, typically deuteriochloroform (CDCl_3), in a standard 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Neat Liquid/ATR)

- **Sample Preparation (Neat):** A single drop of Dimethyl Benzyl Carbinyl Acetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Sample Preparation (ATR):** A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Background Spectrum:** A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

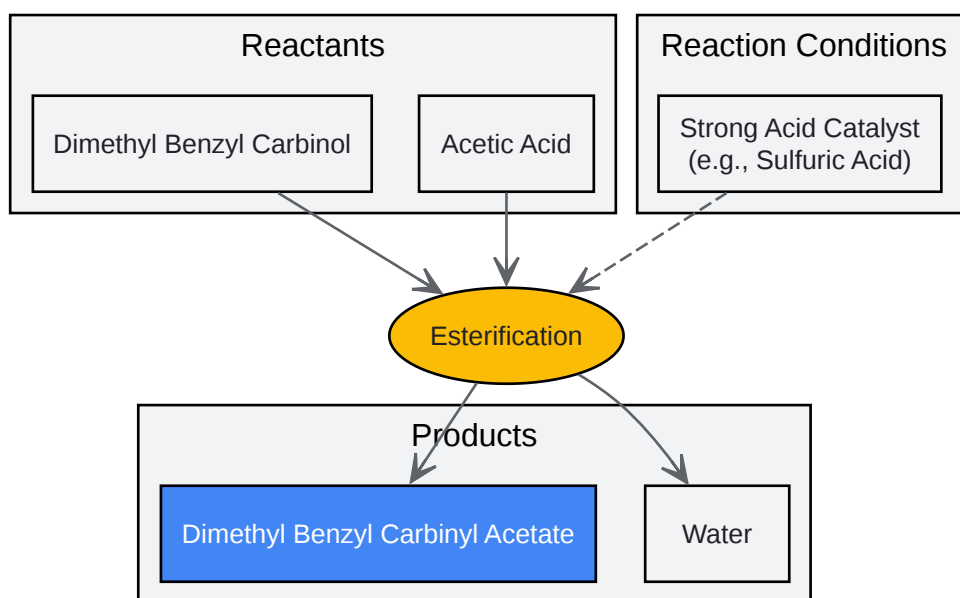
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Synthesis Workflow

Dimethyl Benzyl Carbinyl Acetate is typically synthesized via the esterification of Dimethyl Benzyl Carbinol with acetic acid.^[3] The following diagram illustrates this synthetic pathway.



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Synthesis of Dimethyl Benzyl Carbonyl Acetate.

This guide provides foundational spectroscopic and synthetic information for CAS 151-05-3. For more detailed analysis, direct consultation of the cited spectral data is recommended.

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References

- 1. Dimethyl benzyl carbonyl acetate | C₁₂H₁₆O₂ | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
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